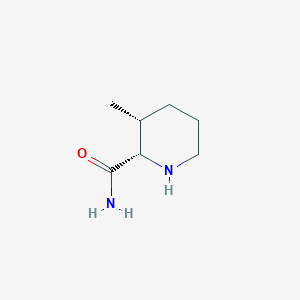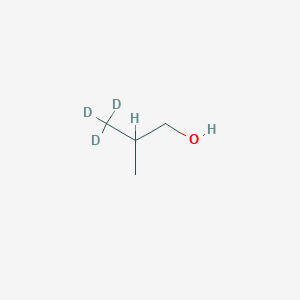
2-Methyl-D3-propyl alcohol
Overview
Description
2-Methyl-D3-propyl alcohol, also known as this compound, is an organic compound with the molecular formula C4H7D3O. It is a deuterated alcohol, meaning it contains deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrolysis of Halides: One common method for preparing 2-Methyl-D3-propyl alcohol is through the hydrolysis of alkyl halides.
Grignard Reagents: Another method involves the reaction of a Grignard reagent with a carbonyl compound.
Industrial Production Methods
The industrial synthesis of deuterated alcohols often involves the hydrogenation of carbon monoxide in the presence of a deuterium source. This process requires high pressures, high temperatures, and a suitable catalyst, such as zinc oxide-chromic oxide .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Methyl-D3-propyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Hydrogen halides (hydrogen chloride, hydrogen bromide).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Methyl-D3-propyl alcohol is widely used in scientific research due to its deuterated nature. Some applications include:
Mechanism of Action
The mechanism of action of 2-Methyl-D3-propyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it acts on enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase . The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the kinetic isotope effect .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropyl alcohol: Similar in structure but lacks deuterium atoms.
Isopropyl alcohol: Another common alcohol used in various applications.
2-Methyl-1-propanol: A primary alcohol with a similar structure.
Uniqueness
2-Methyl-D3-propyl alcohol is unique due to its deuterated nature, which makes it valuable in isotopic labeling studies. The presence of deuterium atoms allows researchers to study reaction mechanisms and metabolic pathways with greater precision compared to non-deuterated analogs .
Properties
IUPAC Name |
3,3,3-trideuterio-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKIIBDNHEJCQ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


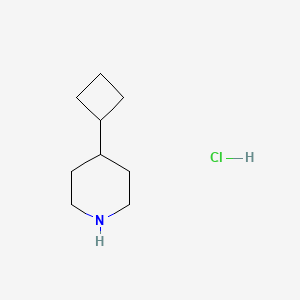
![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)
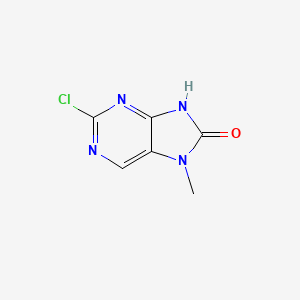


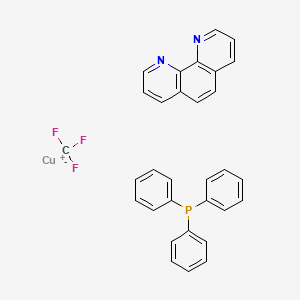

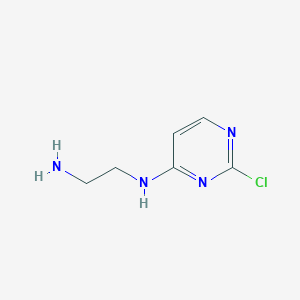
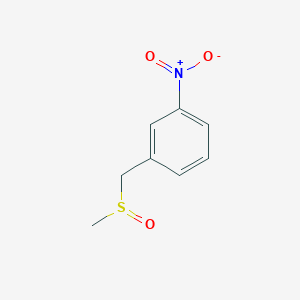
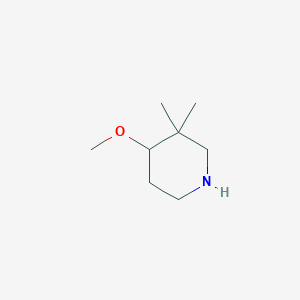
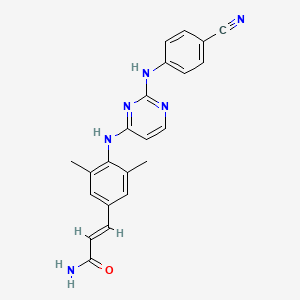
![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)

